molecular formula C16H17N3O3S B12187596 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide

Cat. No.: B12187596
M. Wt: 331.4 g/mol
InChI Key: PLMGMDWBCSKFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide is a compound that belongs to the benzimidazole class of organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division. This inhibition leads to the disruption of cellular processes, making the compound effective against rapidly dividing cells, such as cancer cells and parasites . Additionally, the compound may interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(methoxymethyl)-1H-benzimidazole
  • 1-phenylmethanesulfonamide
  • Benzimidazole derivatives with various substituents

Uniqueness

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide stands out due to its unique combination of a methoxymethyl group and a phenylmethanesulfonamide moiety. This combination enhances its pharmacological properties, making it more effective in certain applications compared to other benzimidazole derivatives .

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-1-phenylmethanesulfonamide

InChI

InChI=1S/C16H17N3O3S/c1-22-10-16-17-14-8-7-13(9-15(14)18-16)19-23(20,21)11-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3,(H,17,18)

InChI Key

PLMGMDWBCSKFIA-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.